molecular formula C18H18N2O3S2 B10970232 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(propan-2-yl)benzamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(propan-2-yl)benzamide

Cat. No.: B10970232
M. Wt: 374.5 g/mol
InChI Key: NDGLLBIJSCMKOF-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Methanesulfonylation: The benzothiazole derivative is then subjected to methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the methanesulfonylated benzothiazole with 4-(propan-2-yl)benzoic acid or its derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and benzothiazole-2-carboxylic acid.

    Sulfonylated Compounds: Compounds such as methanesulfonyl chloride and methanesulfonamide.

Uniqueness

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZAMIDE is unique due to its specific combination of a benzothiazole core with a methanesulfonyl group and a benzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H18N2O3S2/c1-11(2)12-4-6-13(7-5-12)17(21)20-18-19-15-9-8-14(25(3,22)23)10-16(15)24-18/h4-11H,1-3H3,(H,19,20,21)

InChI Key

NDGLLBIJSCMKOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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